
1,2-Dichloro-4-difluoromethoxy-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the chlorine, fluorine, and iodine atoms sequentially through halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the desired product is obtained with high purity and minimal by-products.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduction products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield products with different functional groups replacing the halogen atoms, while coupling reactions can result in the formation of biaryl compounds.
科学的研究の応用
1,2-Dichloro-4-difluoromethoxy-5-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
作用機序
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions, leading to changes in biological activity.
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-iodobenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Dichloro-4-fluorobenzene: Similar structure but lacks the iodine and difluoromethoxy groups.
1,2-Dichloro-4-methoxybenzene: Similar structure but lacks the iodine and fluorine atoms.
Uniqueness
1,2-Dichloro-4-difluoromethoxy-5-iodobenzene is unique due to the presence of both chlorine, fluorine, and iodine atoms, along with the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H3Cl2F2IO |
|---|---|
分子量 |
338.90 g/mol |
IUPAC名 |
1,2-dichloro-4-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H |
InChIキー |
KWGDZYLNEIVJAT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
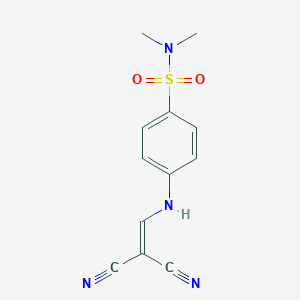

![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
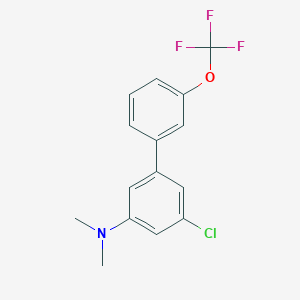

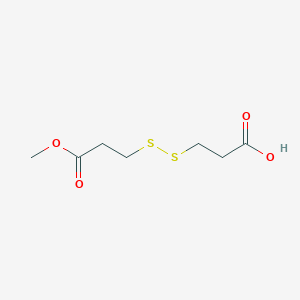
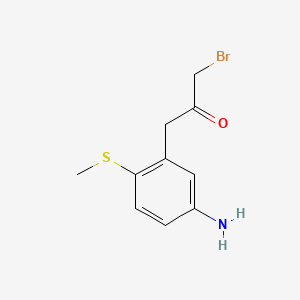
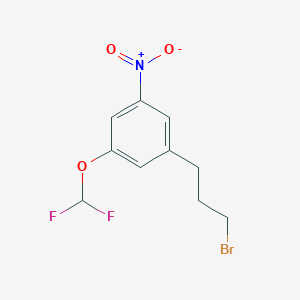
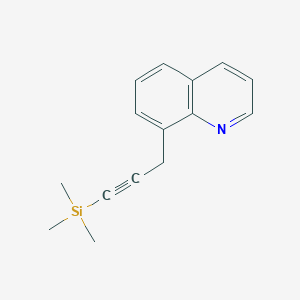
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)

![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
